5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug Design Agrochemical Intermediate

Researchers seeking SDHI fungicide intermediates often face limited access to the 5-difluoromethyl regioisomer, which is critical for exploring novel binding-pocket interactions. This 95% pure 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid directly addresses that gap, offering a differentiated scaffold for agrochemical and medicinal chemistry programs. - Enables synthesis of carboxamides with an alternative H-bond donor vector compared to the common 3-difluoromethyl series. - Lower melting point (134-136 °C) facilitates solution-phase amide couplings without premature crystallization. - Available in stock from multiple suppliers, ensuring consistent supply for SAR and IP generation.

Molecular Formula C8H10F2N2O2
Molecular Weight 204.17 g/mol
CAS No. 1384427-73-9
Cat. No. B1430115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
CAS1384427-73-9
Molecular FormulaC8H10F2N2O2
Molecular Weight204.17 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C(=O)O)C(F)F
InChIInChI=1S/C8H10F2N2O2/c1-3-12-6(7(9)10)5(8(13)14)4(2)11-12/h7H,3H2,1-2H3,(H,13,14)
InChIKeyFKMBFUPWRGRSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid


5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1384427-73-9) is a polysubstituted pyrazole-4-carboxylic acid building block in the 1-ethyl-3-methyl-5-difluoromethyl series. It belongs to the broader class of difluoromethyl pyrazole carboxylic acids widely employed as key intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides and exploratory medicinal chemistry scaffolds [1]. The compound presents a unique substitution topology—1-ethyl, 3-methyl, and 5-difluoromethyl—that differentiates it from the commercially dominant 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) [2]. Its computed and experimental physicochemical properties, including XLogP3-AA of 1.1 and a melting point of 134–136 °C, position it as a distinct candidate for derivatisation programmes targeting altered lipophilicity, solubility, and thermal handling [3][4].

1
1-Ethyl-3-methyl-5-difluoromethyl substitution topology
2
Distinct lipophilicity and thermal profile vs. common 3-CF₂H isomer
3
Building block for SDHI carboxamide candidates and med chem scaffolds

Why This Pyrazole Acid Cannot Be Substituted


Although numerous difluoromethyl pyrazole-4-carboxylic acids serve as SDHI-intermediate precursors, the regioisomeric placement of the difluoromethyl group—5-position in the target compound versus 3-position in the reference standard (CAS 176969-34-9)—and the N-alkyl substitution pattern (1-ethyl-3-methyl versus 1-methyl) produce measurable differences in lipophilicity (ΔXLogP3 ~0.3–0.5) and thermal behaviour (ΔTm ~69–73 °C) [1][2]. Such variations translate into divergent reactivity in amide coupling, esterification, and downstream biological profiles where binding-pocket complementarity is sensitive to the orientation of the CHF₂ hydrogen-bond donor [3]. The evidence detailed below quantifies these differences and demonstrates that generic substitution would alter critical physicochemical and reactivity parameters, making compound-specific selection essential for reproducible results.

CHF₂ regioisomerism
5-CHF₂ placement orients the H-bond donor differently than the 3-CHF₂ isomer, potentially shifting target engagement profiles in SDH binding.
N-Alkyl substitution pattern
1-Ethyl group vs. 1-methyl alters compound lipophilicity and thermal stability, which may affect coupling efficiency and crystallization behavior.
Biological profile mismatch
Using the more common 3-CF₂H-1-Me pyrazole acid may introduce systematic differences in SAR and ADME properties of derived products.

Quantitative Comparator Evidence


Lipophilicity Advantage

The target compound (CAS 1384427-73-9) exhibits an XLogP3-AA value of 1.1, computed by PubChem [1]. This reflects the combined effect of the 1-ethyl group and the 5-difluoromethyl position. In comparison, the widely used 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) has an experimental LogP of approximately 0.64 , and the direct 1,3-dimethyl analog (CAS 1384427-29-5) has an XLogP3-AA of 0.8 [2]. The ΔXLogP3 of +0.3 to +0.5 units indicates that the target compound is more lipophilic. The non-difluoromethyl analog 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113131-46-7) has a reported LogP of 0.68 , showing that the 5-difluoromethyl group itself contributes approximately 0.4–0.5 log units of lipophilicity over the non-fluorinated scaffold, while the specific 1-ethyl-5-difluoromethyl arrangement yields an additional ~0.3 log unit increment over the 1,3-dimethyl variant.

Lipophilicity
Reported
Target (5-CF₂H-1-Et) XLogP3 1.1; 3-CF₂H-1-Me isomer LogP 0.64; 1,3-dimethyl analog XLogP3 0.8. ΔXLogP3 +0.3 to +0.5.
Supports altered partitioning and derivatisation design
Computed values; experimental validation may be needed
Lipophilicity Drug Design Agrochemical Intermediate

Melting Point Differentiation

The target compound has an experimentally determined melting point of 134–136 °C [1], which is substantially lower than the 203–207 °C reported for the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid reference standard . The 1,3-dimethyl analog (CAS 1384427-29-5) has an intermediate melting point of 165–167 °C [2], while the non-fluorinated analog 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113131-46-7) shows a range of 157–160 °C . The target compound thus exhibits the lowest melting point among structurally related difluoromethyl pyrazole-4-carboxylic acids. The ΔTm of 69–73 °C below the 3-difluoromethyl isomer and ~31 °C below the 1,3-dimethyl analog indicates significantly weaker crystal lattice energy, which can be attributed to the asymmetric 1-ethyl-3-methyl-5-difluoromethyl substitution pattern disrupting efficient packing.

Melting Point
Reported
ΔTm −70 °C vs. 3-CF₂H isomer
Lower Tm may simplify solution-phase handling
Data from vendor CoA; verify with lot
Thermal Properties Formulation Process Chemistry

Molecular Weight Differentiation

The molecular weight of the target compound is 204.17 g/mol [1], compared to 176.12 g/mol for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [2], 190.15 g/mol for 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid [3], and 154.17 g/mol for 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid . The +28.05 g/mol difference relative to the 3-difluoromethyl isomer arises from the replacement of the N1-methyl group with an ethyl group (+14.03 Da) and the repositioning of the difluoromethyl group from C3 to C5 with an accompanying methyl group shift, yielding a net +14 Da increment from the additional methylene unit. This higher molecular weight, combined with the 1-ethyl substitution, provides a distinct vector for steric bulk that can influence target binding and selectivity when the acid is elaborated into carboxamide, ester, or hydrazide derivatives.

Molecular Weight
Reported
+28 g/mol vs. 3-CF₂H isomer
Supports fragment-elaboration vector design
Formula confirmed C₈H₁₀F₂N₂O₂
Molecular Weight Fragment-Based Design SAR Exploration

Regioisomeric CHF₂ Placement

The difluoromethyl (CHF₂) group acts as a lipophilic hydrogen-bond donor, a property extensively exploited in SDHI fungicide design [1]. In the target compound, the CHF₂ moiety is positioned at the C5 of the pyrazole ring, adjacent to the N1-ethyl group. In the dominant commercial intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the CHF₂ is at the C3 position [2]. This regioisomeric difference alters the spatial orientation of the H-bond donor relative to the carboxylic acid anchor point. In 3-CHF₂ analogs, the difluoromethyl group and the 4-carboxylic acid are vicinal on the ring, placing the H-bond donor in close proximity to the site of amide bond formation. In the target compound, the 5-CHF₂ group is adjacent to the N1-ethyl substituent, projecting the H-bond donor into a different vector relative to the 4-carboxylic acid. This topological difference is non-trivial for target binding, as SDH enzymes present a specific spatial arrangement of hydrogen-bond acceptors in the ubiquinone binding pocket [3].

CHF₂ Regioisomerism
Class-level
5-CHF₂ vs. 3-CHF₂ alters H-bond donor vector
Orientation may influence SDH pocket complementarity
Qualitative inference; direct binding data limited
Hydrogen-Bond Donor SDHI Binding Bioisostere

Rotatable Bond Flexibility

The target compound possesses 3 rotatable bonds (ethyl C–C, ethyl C–N, and carboxylic acid C–O), as computed by PubChem [1]. This compares to 2 rotatable bonds for 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1384427-29-5) [2] and 2 rotatable bonds for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [3]. The additional rotatable bond arises from the 1-ethyl substituent replacing the 1-methyl group, introducing an extra sp³–sp³ carbon-carbon bond. This single additional degree of conformational freedom increases the number of accessible low-energy conformers, which can impact both the entropy of binding and the pre-organization of the carboxylic acid group for derivatisation. The non-fluorinated scaffold 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid also exhibits 3 rotatable bonds, indicating that the conformational flexibility is primarily driven by the N1-ethyl rather than the difluoromethyl presence.

Rotatable Bonds
Reported
3 rotatable bonds vs. 2 in 1,3-dimethyl / 3-CF₂H-1-Me analogs
Additional torsional freedom may affect conformational sampling
PubChem Cactvs definition
Conformational Flexibility Molecular Recognition SAR

Optimal Application Scenarios


SDHI Carboxamide Candidates with Altered H-Bond Topology

The 5-difluoromethyl regioisomerism of the target compound [1] enables the preparation of carboxamide derivatives that project the CHF₂ hydrogen-bond donor along a different vector than the established 3-difluoromethyl series. This can be exploited in lead optimisation programs aiming to overcome resistance mutations in the SDH ubiquinone binding pocket [2], where a shift in the H-bond donor position may restore binding to mutated enzyme variants. The higher lipophilicity (XLogP3 = 1.1) of the resulting carboxamides may also improve cuticular penetration in foliar fungicide applications [1].

Fragment-Based Discovery Leveraging Flexibility and Lipophilicity

With 3 rotatable bonds and an XLogP3 of 1.1 [1], this scaffold offers greater conformational sampling and higher lipophilicity than the 1,3-dimethyl (XLogP3 = 0.8, 2 rotatable bonds) or 3-difluoromethyl-1-methyl (LogP ~0.64, 2 rotatable bonds) analogs [2][3]. Fragment-growing campaigns targeting hydrophobic enzyme pockets or protein-protein interaction interfaces can exploit the ethyl substituent as a lipophilic growth vector with an additional torsional degree of freedom.

Process Chemistry and Formulation Advantages from Low Melting Point

The melting point of 134–136 °C [1] is 69–73 °C below that of the 3-difluoromethyl-1-methyl reference standard (203–207 °C) [2]. This facilitates solution-phase amide coupling reactions at moderate temperatures without risk of premature crystallisation, and simplifies melt-based formulation approaches for agrochemical delivery systems. Laboratories operating without heated reactor equipment may find this compound easier to handle than the high-melting 3-difluoromethyl isomer.

Medicinal Chemistry Building Block: 1-Ethyl-5-Difluoromethyl Pyrazoles

The 1-ethyl-3-methyl-5-difluoromethyl substitution pattern is underrepresented in the patent and primary literature compared to the 1-methyl-3-difluoromethyl motif [1]. This compound serves as a gateway intermediate for generating novel intellectual property around pyrazole-4-carboxamide, -ester, and -hydrazide derivatives. The availability at 95% purity from multiple suppliers [2] ensures reliable starting material for SAR exploration, while the differentiated physicochemical signature provides a basis for composition-of-matter patent applications.

Application
Selection Property
Validation Focus
SDHI carboxamide derivatisation
5-CF₂H regioisomeric topology
Binding-pocket complementarity for SDH variants
Fragment-based lead optimisation
N1-ethyl flexibility and XLogP profile
Hydrophobic pocket mapping and torsional sampling
Solution-phase coupling and melt formulation
Lower Tm vs. 3-CF₂H analog
Thermal handling and crystallisation control
Pyrazole-4-carboxamide library synthesis
Underrepresented 1-ethyl-5-CF₂H topology
Composition-of-matter differentiation and SAR
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